
Procaterol hydrochloride
概要
説明
準備方法
プロカテロール塩酸塩の調製には、いくつかの段階が含まれます。
化学反応の分析
プロカテロール塩酸塩は、いくつかの種類の化学反応を起こします。
酸化: プロカテロールは、水分や空気の存在下で容易に酸化されるため、安定化なしで吸入による治療に使用することはできません.
還元: 合成中、中間体のカルボニル基は水素化ホウ素ナトリウムによって還元されます.
置換: アシル化段階には、2-ブロモブチリルハロゲン化物が8-ヒドロキシキノリン窒素酸化物と反応する置換反応が含まれます.
科学研究での応用
プロカテロール塩酸塩は、いくつかの科学研究に応用されています。
科学的研究の応用
Therapeutic Uses
Procaterol hydrochloride is primarily employed for its bronchodilatory properties, which are crucial for managing asthma and COPD. Its mechanism involves relaxation of bronchial smooth muscle, leading to improved airflow and respiratory function.
Asthma Treatment
Procaterol is indicated for the relief of bronchospasm in patients with asthma. Inhalation of procaterol has shown significant improvements in forced expiratory volume in one second (FEV1) and overall pulmonary function in clinical trials .
Chronic Obstructive Pulmonary Disease
Procaterol is also used in managing COPD, where it helps alleviate symptoms by inducing bronchodilation. Studies have demonstrated its efficacy in enhancing lung function and reducing exacerbations associated with this chronic condition .
Pharmacological Effects
This compound exhibits several pharmacological actions beyond mere bronchodilation:
- Anti-inflammatory Effects : In vitro studies have indicated that procaterol inhibits the release of pro-inflammatory cytokines such as RANTES and IL-8 from bronchial epithelial cells, thereby reducing eosinophil chemotaxis and inflammation .
- Suppression of Anaphylactic Reactions : Animal models have shown that procaterol can suppress anaphylactic reactions, suggesting potential applications in allergic conditions .
Clinical Findings
Recent studies have provided insights into the efficacy and safety of this compound in various clinical settings.
Combination Therapy
A study highlighted the benefits of combining procaterol with ambroxol hydrochloride in pediatric pneumonia treatment. The combination resulted in improved pulmonary function and symptom alleviation compared to standard treatments alone .
Study Group | Treatment | Outcome |
---|---|---|
Group A | Routine Treatment | Lower efficacy in symptom relief |
Group B | Procaterol + Ambroxol | Higher effective treatment rate, faster symptom resolution |
Bioequivalence Studies
Bioequivalence studies comparing different formulations of procaterol inhalers have confirmed that new formulations maintain similar efficacy and safety profiles to established ones, ensuring consistent therapeutic outcomes .
Case Studies
Several case studies illustrate the practical applications of procaterol:
- A double-blind crossover trial involving asthmatic children demonstrated that inhaled procaterol significantly improved FEV1 measurements over a sustained period compared to placebo, showcasing its long-lasting effects .
- Another study evaluated the use of procaterol in adult patients with COPD, finding substantial improvements in lung function metrics after administration via dry powder inhalers .
作用機序
類似化合物との比較
生物活性
Procaterol hydrochloride is a long-acting selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological properties include anti-inflammatory effects, bronchodilation, and the inhibition of eosinophil chemotaxis, making it an important therapeutic agent in respiratory conditions.
Procaterol exerts its effects by stimulating beta-2 adrenergic receptors located in bronchial smooth muscle. This stimulation leads to relaxation of the smooth muscle, resulting in bronchodilation and improved airflow. Additionally, procaterol has been shown to inhibit the release of pro-inflammatory cytokines and chemokines such as RANTES, GM-CSF, and IL-8 from bronchial epithelial cells, thereby reducing eosinophilic inflammation associated with asthma .
Pharmacokinetics
A study conducted on the pharmacokinetics of procaterol revealed that after oral administration of 50 µg this compound hydrate, the peak plasma concentration (Cmax) reached approximately 136.4 pg/ml at about 1.44 hours post-dose. The mean terminal elimination half-life was approximately 3.83 hours. Notably, the main metabolites identified were DM-251 and DM-252, which are glucuronides of procaterol .
Clinical Efficacy
Procaterol has been evaluated in various clinical settings for its efficacy in treating respiratory conditions:
- Asthma Management : In a double-blind placebo-controlled trial involving 45 patients with chronic reversible airway disease, procaterol demonstrated significant improvements in pulmonary function compared to placebo, particularly at doses of 0.05 mg and 0.10 mg taken twice daily. The larger dose showed a more pronounced effect on FEV1 and peak flow rates .
- Pediatric Applications : A study combining ambroxol hydrochloride with procaterol in treating pediatric pneumonia indicated that this combination significantly improved clinical outcomes such as cough disappearance time and overall pulmonary function compared to routine treatment alone .
Safety Profile
The safety profile of procaterol has been assessed in several studies. Common side effects include mild tremors and nervousness, which are generally transient and dose-related. No significant adverse changes have been observed in vital signs or ECG readings during clinical trials .
Data Table: Summary of Key Findings
Study Focus | Population | Dosage | Key Findings |
---|---|---|---|
Efficacy in Asthma | 45 patients | 0.05 mg & 0.10 mg | Significant improvement in FEV1 (P < 0.05) |
Pediatric Pneumonia | Children | 12.5 μg (under 5) | Shorter cough disappearance time with combination therapy |
Pharmacokinetics | 8 healthy adults | 50 μg | Cmax of 136.4 pg/ml; half-life ~3.83 h |
Case Study: Efficacy in Cough Variant Asthma
A recent study investigated the efficacy and safety of this compound combined with inhaled glucocorticoids in patients with cough variant asthma (CVA). The randomized controlled trial included 160 participants over an eight-week period, measuring cough symptom scores before and after treatment. Preliminary results indicated significant reductions in cough severity scores among those receiving procaterol compared to placebo .
Case Study: Long-term Effects on Pediatric Patients
In another case study focusing on children with asthma, procaterol was administered via inhalation at a dose of 10 µg. The study monitored lung function parameters over a ten-hour period post-administration, revealing sustained improvements in FEV1 and other metrics compared to placebo .
Q & A
Basic Research Questions
Q. How can Procaterol Hydrochloride be identified and quantified using spectroscopic methods?
this compound can be identified via UV-Vis spectrophotometry (absorption spectrum at 7 ppm solution in water) and IR spectrophotometry (KBr disk method), comparing results to reference spectra . For quantification, prepare a standard solution in diluted methanol (1:2) and use HPLC with a C18 column (e.g., Waters Symmetry Shield™) and a mobile phase of sodium heptanesulfonate-methanol-acetic acid (81:15:4) at 254 nm . Confirm chloride ions via qualitative tests (e.g., silver nitrate reaction) .
Q. What methods are used to assess the purity of this compound?
Purity testing includes:
- Clarity and color : Compare a 1.0 g/30 mL aqueous solution to a FeCl₃ control .
- Heavy metals : Use Method 2 (OSHA standards) with ≤10 ppm lead limit .
- Related substances : Dilute the sample in methanol (1:2) and analyze via HPLC, ensuring total impurity peaks do not exceed the procaterol reference peak area .
Q. How should samples be prepared for chromatographic analysis of this compound?
Dissolve 0.10 g of this compound in 100 mL of diluted methanol (1:2) for the sample solution. For the standard solution, dilute 1 mL of this to 100 mL. Use 2 mL injections for HPLC analysis with a flow rate of 1.0 mL/min and 35°C column temperature .
Advanced Research Questions
Q. How can synthesis intermediates for this compound be optimized?
Key intermediates like 5-(2-bromobutyryl)-8-benzyloxyquinolone are synthesized via Friedel-Crafts acylation (e.g., using AlCl₃ and butyryl chloride in chloroform at 80°C for 8 hours). Yields >95% are achievable with strict control of stoichiometry (e.g., 1:3 molar ratio of substrate to AlCl₃) and reaction temperature . Post-synthesis, intermediates are purified via recrystallization or column chromatography.
Q. What parameters are critical for developing an HPLC method to quantify related substances?
- Column selection : Use a C18 column with 5 µm particle size.
- Mobile phase : Optimize ion-pair reagents (e.g., 1.0 mmol/L sodium heptanesulfonate) to improve peak resolution .
- Validation : Ensure linearity (R² >0.999 for impurities A, B, C), accuracy (95–105% recovery), and precision (RSD <2%) .
Q. How should bioequivalence studies for this compound formulations be designed?
- Study population : Healthy volunteers under fasting/fed conditions (n=24–36 for statistical power).
- Reference vs. test preparation : Use Meptin® (original drug) as the reference.
- Pharmacokinetic parameters : Measure AUC₀–t, Cmax, and Tmax with LC-MS/MS. Bioequivalence is confirmed if 90% CI of geometric mean ratios falls within 80–125% .
Q. How can stability-indicating methods address degradation products in this compound?
Expose the drug to stress conditions (heat, light, pH extremes) and analyze degradation via HPLC-PDA . For example, acidic conditions may hydrolyze the butyl side chain, while oxidation could form quinoline derivatives. Validate method specificity by resolving degradation peaks from the procaterol peak .
Q. How should contradictions in pharmacological data be resolved (e.g., inconsistent bioequivalence results)?
- Statistical re-evaluation : Apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normal.
- Experimental variables : Control diet, hydration, and circadian rhythms in pharmacokinetic studies .
- Cross-lab validation : Replicate studies using harmonized protocols (e.g., NIH guidelines for preclinical reporting) .
特性
IUPAC Name |
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDBKHAAWUCMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59828-07-8, 62929-91-3 | |
Record name | 8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59828-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。